molecular formula C12H15N5O B8337142 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine

6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine

Cat. No. B8337142
M. Wt: 245.28 g/mol
InChI Key: BBXMMWIXNGBCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Morpholino-N-(1H-pyrrol-1-yl)-3-pyridazineamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

6-morpholin-4-yl-N-pyrrol-1-ylpyridazin-3-amine

InChI

InChI=1S/C12H15N5O/c1-2-6-17(5-1)15-11-3-4-12(14-13-11)16-7-9-18-10-8-16/h1-6H,7-10H2,(H,13,15)

InChI Key

BBXMMWIXNGBCNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NN3C=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.85 g (30 m mol) of 3-hydrazino-6-morpholino-pyridazine in 130 ml of ethanol, ethyl ether (45 ml) saturated with hydrogen chloride is added. The suspension of pale yellow precipitate which forms is additioned with 12 g (90 m mol) of 2,5-dimethoxytetrahydrofuran and the mixture is refluxed (60° C.) for 6 hours. The solvent is removed under vacuum and the residue is dissolved in water, brought to pH 8 by addition of a sodium carbonate solution and extracted with four portions (each of 100 ml) of dichloromethane. The organic extracts are pooled together, washed with water (50 ml) and anhydrified over sodium sulfate. Evaporation of the solvent yields an oil which is purified through column chromatography (silicagel, 500 g) using as the eluent a mixture of dichloromethane and ethyl acetate wherein the ratio of ethyl acetate is gradually increased from 20% to 100%. Evaporation of the more polar fraction yields 0.15 g (2%) of the product of the title which melts at 228° C.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
2%

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